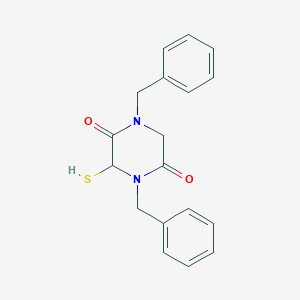![molecular formula C7H8ClNO2S B12542167 [4-(Chloromethyl)phenyl]sulfuramidous acid CAS No. 142877-05-2](/img/structure/B12542167.png)
[4-(Chloromethyl)phenyl]sulfuramidous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Chloromethyl)phenyl]sulfuramidous acid: is a chemical compound with the IUPAC name 1-(chloromethyl)-4-(sulfinoamino)benzene . It has the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is known for its unique structure, which includes a chloromethyl group and a sulfuramidous acid moiety attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Chloromethyl)phenyl]sulfuramidous acid can undergo oxidation reactions, typically forming sulfonic acid derivatives.
Reduction: Reduction reactions may convert the sulfuramidous group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chloromethyl group under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: In chemistry, [4-(Chloromethyl)phenyl]sulfuramidous acid is used as an intermediate in the synthesis of more complex molecules. Its reactive chloromethyl group makes it a valuable building block for creating various derivatives .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of [4-(Chloromethyl)phenyl]sulfuramidous acid involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the sulfuramidous acid group can participate in various chemical reactions. These interactions allow the compound to modify biological molecules or act as a precursor in chemical synthesis .
Comparison with Similar Compounds
- Chloromethyl phenyl sulfide
- Chloromethyl phenyl sulfone
- Chloromethyl phenyl sulfoxide
- (3-Chloromethyl-phenyl)-acetic acid
- 2-(4-chloromethyl-phenyl)-propionic acid ethyl ester
Uniqueness: What sets [4-(Chloromethyl)phenyl]sulfuramidous acid apart from these similar compounds is its sulfuramidous acid group. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
142877-05-2 |
|---|---|
Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(sulfinoamino)benzene |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-6-1-3-7(4-2-6)9-12(10)11/h1-4,9H,5H2,(H,10,11) |
InChI Key |
HNCHCZSRZQZOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)NS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)
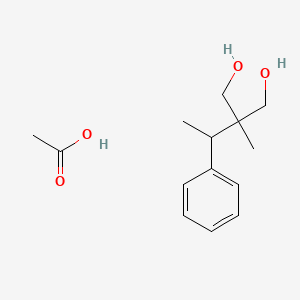


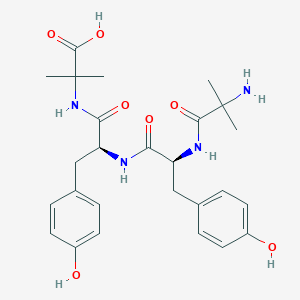
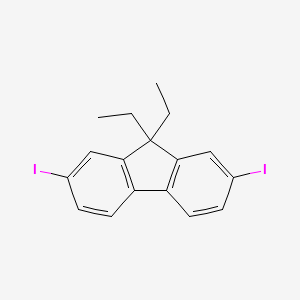
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
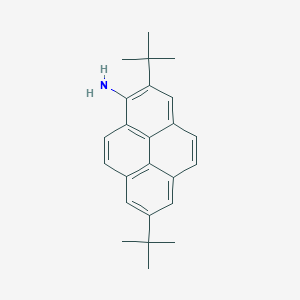
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
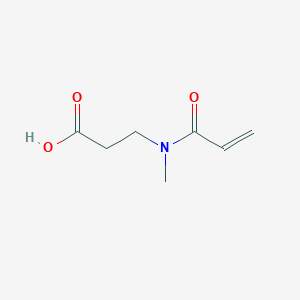
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

